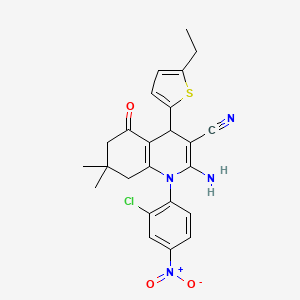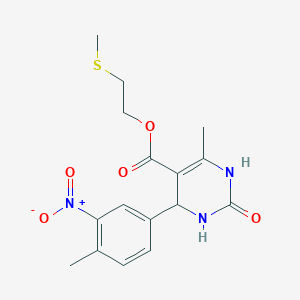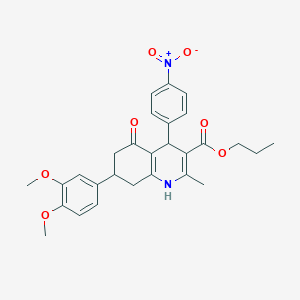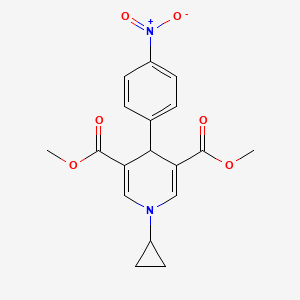
methyl (4Z)-1-cyclohexyl-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato es un compuesto orgánico complejo con una estructura única que incluye un grupo ciclohexilo, una parte nitrobencilideno y un anillo de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato normalmente implica un proceso de varios pasos. Un método común incluye la condensación de 3-nitrobenzaldehído con un derivado de pirrol adecuado en condiciones ácidas. La reacción se lleva a cabo a menudo en presencia de un catalizador como ácido clorhídrico o ácido sulfúrico, y la mezcla se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean etapas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados de nitroso u otros estados de oxidación más altos.
Reducción: El grupo nitro se puede reducir a una amina mediante agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: La parte bencilideno puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbón o borohidruro de sodio.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Productos principales
Oxidación: Formación de derivados de nitroso.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano o anticancerígeno.
Medicina: Se exploran sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato implica su interacción con dianas moleculares específicas. El grupo nitro puede participar en reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden inducir daño celular. Además, el compuesto puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- Metil (4Z)-4-(4-metoxibenzoil)-3-metil-5-oxo-4,5-dihidro-1H-pirrol-1-il]benzoato .
- Ácido 3-[(4Z)-3-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-1-il]benzoico .
Singularidad
El metil (4Z)-1-ciclohexil-2-metil-4-(3-nitrobencilideno)-5-oxo-4,5-dihidro-1H-pirrol-3-carboxilato es único debido a sus características estructurales específicas, como la presencia de un grupo ciclohexilo y un anillo de pirrol. Estos elementos estructurales contribuyen a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C20H22N2O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl (4Z)-1-cyclohexyl-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-13-18(20(24)27-2)17(12-14-7-6-10-16(11-14)22(25)26)19(23)21(13)15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3/b17-12- |
Clave InChI |
ZFJMJDYKLQRUCY-ATVHPVEESA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1C3CCCCC3)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCCCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)


![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)


